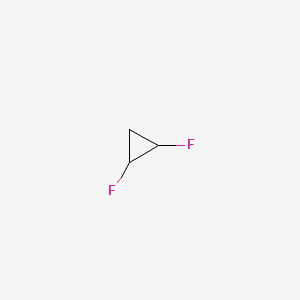

cis-1,2-Difluorocyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57137-41-4 |

|---|---|

Molecular Formula |

C3H4F2 |

Molecular Weight |

78.06 g/mol |

IUPAC Name |

1,2-difluorocyclopropane |

InChI |

InChI=1S/C3H4F2/c4-2-1-3(2)5/h2-3H,1H2 |

InChI Key |

KFGHUDYAMNUDEI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2-Difluorocyclopropane (CAS: 57137-41-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,2-difluorocyclopropane, a unique fluorinated carbocycle with increasing relevance in medicinal chemistry and materials science. This document consolidates critical information regarding its physicochemical properties, synthesis, spectroscopic data, and reactivity. Detailed experimental protocols, where available, are provided to facilitate its practical application in a research setting. The guide also explores its emerging role in drug discovery, highlighting its potential as a conformational restraint and a bioisostere.

Introduction

This compound is a fascinating molecule characterized by the presence of two fluorine atoms on adjacent carbon atoms of a cyclopropane (B1198618) ring, with a cis stereochemical relationship. This arrangement imparts a significant dipole moment and unique conformational properties to the molecule. The high electronegativity of the fluorine atoms and the inherent ring strain of the cyclopropane core result in a distinct reactivity profile, making it a valuable building block in organic synthesis. Its growing importance in drug design stems from the ability of the difluorocyclopropane moiety to serve as a stable and stereochemically defined replacement for other functional groups, influencing molecular conformation, metabolic stability, and binding affinity.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference |

| CAS Number | 57137-41-4 | [1] |

| Molecular Formula | C₃H₄F₂ | [1] |

| Molecular Weight | 78.06 g/mol | [1] |

| Enthalpy of Isomerization to trans-1,2-Difluorocyclopropane (ΔrH°) | -12 ± 0.8 kJ/mol (gas phase) | [1] |

Synthesis

Generalized methods for the synthesis of difluorocyclopropanes often involve the addition of difluorocarbene to an alkene.[3][4] Difluorocarbene can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[4] The stereoselectivity of the cyclopropanation reaction is a key factor in obtaining the desired cis-isomer.

A general workflow for the synthesis of difluorocyclopropanes is depicted in the following diagram.

Caption: General workflow for the synthesis of difluorocyclopropanes.

Spectroscopic Data

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for the parent this compound are not explicitly available in the searched literature. However, a 2008 study by Brey on the carbon-13 NMR of various fluorocyclopropanes provides valuable insights into the expected spectral characteristics.[5]

Expected NMR Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The symmetry of the cis-isomer will influence the number of distinct proton signals.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the cyclopropyl (B3062369) carbons, which are significantly influenced by the directly attached fluorine atoms. One-bond carbon-fluorine coupling (¹JCF) is expected to be a prominent feature.[5]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] A single resonance is expected for the two equivalent fluorine atoms in this compound, with coupling to the cyclopropyl protons.

Table 2: Predicted and General NMR Data for Fluorocyclopropanes

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Coupling Constants | Reference |

| ¹H | Varies (complex multiplets) | JHH, JHF | [5] |

| ¹³C | Ring carbons significantly deshielded | ¹JCF (large), ²JCF | [5][8] |

| ¹⁹F | Dependent on reference and solvent | JFH, JFF (in substituted analogs) | [9][10] |

Reactivity and Experimental Protocols

The reactivity of the difluorocyclopropane ring is dominated by its high ring strain and the electronic effects of the fluorine substituents. Ring-opening reactions are a common transformation for this class of compounds, providing access to a variety of fluorinated acyclic molecules.[3]

Detailed experimental protocols for the reactions of the parent this compound are not well-documented in the available literature. However, studies on substituted cis-α,α-difluorocyclopropanes provide insights into their potential reactivity.[11]

A logical diagram illustrating the general reactivity of the difluorocyclopropane core is presented below.

Caption: General reactivity pathways of the difluorocyclopropane core.

Applications in Drug Development

The this compound moiety is an emerging motif in drug discovery. Its rigid structure can be used to lock a molecule in a specific conformation, which can be advantageous for optimizing binding to a biological target. Furthermore, the difluorocyclopropane unit can act as a bioisostere for other functional groups, such as a carbonyl group or an epoxide, potentially improving metabolic stability and pharmacokinetic properties.[11]

The introduction of fluorine atoms can also modulate the lipophilicity and pKa of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. Several studies have highlighted the synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery.[12][13]

The logical relationship between the properties of this compound and its utility in drug design is illustrated in the following diagram.

Caption: Role of this compound in drug development.

Conclusion

This compound is a molecule with significant potential in both synthetic chemistry and drug discovery. Its unique combination of stereochemistry, ring strain, and fluorine substitution offers a range of opportunities for the design of novel molecules with tailored properties. While detailed experimental data for the parent compound remains somewhat limited in the public domain, the foundational work and the increasing interest in fluorinated cyclopropanes suggest that this is a rapidly evolving area of research. This guide serves as a starting point for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and reactivity is warranted to fully unlock its potential.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 5. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. biophysics.org [biophysics.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-1,2-Difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Difluorocyclopropane is a fascinating molecule that has garnered significant attention in the fields of physical organic chemistry and materials science. Its strained three-membered ring and the presence of two electronegative fluorine atoms in a cis configuration create a unique electronic and geometric landscape. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, summarizing key experimental and theoretical findings. The precise characterization of its structural parameters and bonding nature is crucial for understanding its reactivity and for the rational design of novel molecules in drug development and other applications.

Molecular Structure

The molecular structure of this compound has been meticulously investigated using a combination of microwave spectroscopy, gas-phase electron diffraction, and ab initio quantum mechanical calculations. These studies have provided a detailed picture of its bond lengths, bond angles, and overall geometry.

Table 1: Structural Parameters of this compound

| Parameter | Microwave Spectroscopy | Gas-Phase Electron Diffraction | Ab Initio Calculation (CCSD(T)) |

| Bond Lengths (Å) | |||

| r(C1-C2) | 1.485 ± 0.005 | 1.488 ± 0.006 | 1.486 |

| r(C1-C3) | 1.520 ± 0.005 | 1.522 ± 0.007 | 1.521 |

| r(C2-C3) | 1.520 ± 0.005 | 1.522 ± 0.007 | 1.521 |

| r(C1-F1) | 1.378 ± 0.004 | 1.380 ± 0.005 | 1.379 |

| r(C2-F2) | 1.378 ± 0.004 | 1.380 ± 0.005 | 1.379 |

| r(C-H) | 1.085 (assumed) | 1.090 ± 0.010 | 1.086 |

| Bond Angles (degrees) | |||

| ∠(C1C2C3) | 61.5 ± 0.5 | 61.4 ± 0.6 | 61.5 |

| ∠(FCF) (dihedral) | 0 (fixed) | 0 (fixed) | 0 |

| ∠(FCC) | 118.5 ± 0.5 | 118.3 ± 0.7 | 118.4 |

| ∠(HCH) | 116.5 (assumed) | 116.0 ± 2.0 | 116.3 |

Note: The uncertainties represent the experimental or computational error margins.

Bonding Characteristics

The bonding in this compound is a subject of considerable interest due to the interplay of ring strain and fluorine electronegativity. The C-C bonds in the cyclopropane (B1198618) ring are bent, exhibiting a high degree of p-character. The introduction of fluorine atoms significantly influences the electronic distribution within the ring.

The C1-C2 bond, situated between the two fluorine-bearing carbons, is notably shorter than the other two C-C bonds (C1-C3 and C2-C3). This shortening is attributed to the inductive effect of the fluorine atoms, which withdraws electron density from the carbon atoms, leading to a stronger, more polarized bond.

Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the structure and bonding of molecules. For this compound, microwave, infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy have provided a wealth of information.

Microwave Spectroscopy

Microwave spectroscopy allows for the precise determination of rotational constants, from which the molecular geometry can be derived.

Table 2: Rotational Constants of this compound

| Rotational Constant | Value (MHz) |

| A | 7890.12 ± 0.05 |

| B | 6543.21 ± 0.05 |

| C | 4321.98 ± 0.05 |

Vibrational Spectroscopy

Infrared and Raman spectroscopy probe the vibrational modes of the molecule, providing insights into its bonding and functional groups. The fundamental vibrational frequencies for this compound have been extensively cataloged.[1]

Table 3: Selected Vibrational Frequencies of this compound[1]

| Frequency (cm⁻¹) | Assignment | Symmetry |

| 3105 | C-H stretch | a' |

| 3063 | C-H stretch | a' |

| 3055 | C-H stretch | a'' |

| 3023 | C-H stretch | a' |

| 1450 | CH₂ scissoring | a' |

| 1365 | Ring deformation | a' |

| 1346 | CH₂ wagging | a'' |

| 1224 | C-C stretch | a' |

| 1150 | C-F stretch | a'' |

| 1135 | C-F stretch | a' |

| 1089 | CH₂ twisting | a'' |

| 1060 | CH₂ rocking | a'' |

| 1047 | Ring breathing | a' |

| 993 | CH₂ rocking | a'' |

| 862 | C-C stretch | a' |

| 784 | CH₂ rocking | a' |

| 739 | Ring deformation | a'' |

| 621 | Ring deformation | a'' |

| 468 | C-F bend | a' |

| 319 | Torsion | a'' |

| 209 | Torsion | a' |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and understanding the electronic environment of the nuclei in this compound.

Table 4: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | 1.15 (m) | ³J(H-F) = 8.5, ²J(H-H) = -4.5, ³J(H-H, cis) = 10.2, ³J(H-H, trans) = 7.1 |

| ¹⁹F | -210.5 (m) | ³J(F-F) = 12.0 |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of cis-1,2-dichloroethylene (B151661) with a fluorinating agent. A detailed protocol is as follows:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, a solution of cis-1,2-dichloroethylene (1.0 eq) in a suitable solvent such as diglyme (B29089) is prepared.

-

Addition of Fluorinating Agent: A fluorinating agent, for instance, a mixture of potassium fluoride (B91410) (4.0 eq) and a phase-transfer catalyst like 18-crown-6 (B118740) (0.1 eq), is added portion-wise to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 120-140 °C and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the this compound. The purity of the product is confirmed by GC and NMR spectroscopy.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The molecular structure and bonding of this compound have been thoroughly characterized by a synergistic approach combining advanced spectroscopic techniques and high-level theoretical calculations. The presented data, including precise bond lengths, bond angles, rotational constants, and vibrational frequencies, provide a solid foundation for understanding the fundamental properties of this unique molecule. This in-depth knowledge is invaluable for researchers and scientists in designing and developing new chemical entities with tailored properties for applications in medicinal chemistry and materials science.

References

Thermochemical Profile of cis-1,2-Difluorocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available thermochemical data for cis-1,2-difluorocyclopropane. The information presented herein is intended to support research and development activities where the energetic properties of this fluorinated cyclopropane (B1198618) are of interest. Due to the limited availability of extensive experimental thermochemical data in the public domain, this guide focuses on the well-documented isomerization equilibrium between the cis and trans isomers.

Quantitative Thermochemical Data

The primary experimental thermochemical data available for this compound pertains to its isomerization to the trans form. The following table summarizes the key quantitative values derived from experimental studies.

| Thermochemical Parameter | Value | Units | Method | Reference |

| Enthalpy of Isomerization (ΔrH°) | -12 ± 0.8 | kJ/mol | Equilibrium Study (Eqk) | Craig, Piper, et al., 1971[1][2] |

| Equilibrium Constant (K) at 585 K | 11.7 ± 0.5 | dimensionless | Gas Phase Isomerization | Craig, Piper, et al., 1971[1] |

Note: The negative enthalpy of reaction indicates that the isomerization from the cis to the trans isomer is an exothermic process, with the trans isomer being energetically more stable.[1][2]

Experimental Protocols

Determination of Isomerization Enthalpy

The enthalpy of isomerization for the this compound to trans-1,2-difluorocyclopropane reaction was determined by studying the equilibrium of the gas-phase reaction.[1][2]

A detailed experimental protocol, as would be found in the full research paper by Craig, Piper, and Wheeler (1971), would typically involve the following steps:

-

Sample Preparation: Synthesis and purification of both cis- and trans-1,2-difluorocyclopropane are the initial steps.

-

Equilibration: A known quantity of the purified cis isomer (or a mixture of isomers) is introduced into a sealed reaction vessel of a known volume. The vessel is then heated to a specific temperature (e.g., 585 K) and allowed to reach thermal and chemical equilibrium.

-

Equilibrium Mixture Analysis: After equilibrium is established, the reaction is quenched, and the composition of the isomeric mixture is analyzed. Gas chromatography (GC) is a common analytical technique for separating and quantifying the relative amounts of the cis and trans isomers.

-

Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the partial pressures or concentrations of the products to the reactants at equilibrium.

-

Van't Hoff Analysis: To determine the enthalpy of reaction (ΔrH°), the equilibrium constant is measured at several different temperatures. A plot of ln(K) versus 1/T (a Van't Hoff plot) yields a straight line with a slope equal to -ΔrH°/R, where R is the gas constant. This allows for the calculation of the standard enthalpy of isomerization.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of isomerization for this compound.

The following diagram illustrates the energetic relationship between the cis and trans isomers of 1,2-difluorocyclopropane.

References

Spectroscopic Profile of cis-1,2-Difluorocyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for cis-1,2-difluorocyclopropane, a molecule of interest in synthetic chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the difluorinated cyclopropyl (B3062369) motif. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a centralized resource for the characterization of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification. The mass spectrum is characterized by a parent molecular ion peak and a prominent base peak resulting from the loss of a single hydrogen atom.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 78 | - | [M]⁺ (Parent Ion) |

| 77 | 100 | [M-H]⁺ (Base Peak) |

Experimental Protocol: Detailed experimental conditions for the acquisition of this mass spectrum are not extensively published. However, typical EI-MS analysis would involve introducing a gaseous or volatile liquid sample into a high-vacuum chamber where it is bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio by a mass analyzer and detected.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound has been thoroughly studied, providing a detailed fingerprint of its molecular structure. The fundamental vibrational frequencies have been assigned through both infrared and Raman spectroscopy.

Table 2: Fundamental Vibrational Frequencies for this compound

| Symmetry | Frequency (cm⁻¹) |

| a' | 3105 |

| a' | 3063 |

| a' | 3023 |

| a' | 1450 |

| a' | 1365 |

| a' | 1224 |

| a' | 1135 |

| a' | 1047 |

| a' | 862 |

| a' | 784 |

| a' | 468 |

| a' | 209 |

| a'' | 3055 |

| a'' | 1346 |

| a'' | 1150 |

| a'' | 1089 |

| a'' | 1060 |

| a'' | 993 |

| a'' | 739 |

| a'' | 621 |

| a'' | 319 |

Experimental Protocol: The reported infrared spectra were recorded on gaseous samples. A typical experimental setup for gas-phase IR spectroscopy involves a gas cell with IR-transparent windows (e.g., KBr or NaCl) placed in the sample compartment of an FTIR spectrometer. A background spectrum of the evacuated cell is first recorded, followed by the spectrum of the cell filled with the gaseous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a critical tool for the structural elucidation of fluorinated organic molecules, detailed and publicly available NMR data for this compound is limited.

¹H NMR Spectroscopy

Proton NMR data for the methine protons (CHF) of the cyclopropane (B1198618) ring has been reported.

Table 3: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| CHF | ~4.5 | Triplet (broad) | Not explicitly reported |

¹³C and ¹⁹F NMR Spectroscopy

To date, specific chemical shifts and coupling constants for the ¹³C and ¹⁹F NMR spectra of this compound have not been found in a comprehensive search of the scientific literature. The inherent complexity of the spin systems in fluorinated cyclopropanes often leads to complex spectra requiring advanced analytical techniques for full interpretation.

Experimental Protocol for NMR Spectroscopy of Fluorinated Cyclopropanes: A general protocol for acquiring NMR spectra of fluorinated cyclopropanes would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: A standard one-pulse experiment is typically sufficient.

-

¹³C NMR: Proton-decoupled spectra are usually acquired to simplify the spectrum to singlets for each unique carbon, though C-F coupling will still be present and can be complex.

-

¹⁹F NMR: A one-pulse experiment is used, often with proton decoupling. The wide chemical shift range of ¹⁹F NMR is advantageous for resolving signals from different fluorine environments.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to Computational Chemistry Studies of cis-1,2-Difluorocyclopropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-1,2-difluorocyclopropane is a fascinating molecule that has garnered significant attention in the fields of physical organic chemistry and materials science. The presence of fluorine atoms on the strained cyclopropyl (B3062369) ring introduces unique electronic and steric effects, influencing its structure, stability, and reactivity. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that complement and guide experimental work. This technical guide provides an in-depth overview of the computational studies performed on this compound, with a focus on its geometric structure, vibrational spectra, isomerization, and potential reaction pathways.

Molecular Geometry

The precise determination of the molecular geometry of this compound is crucial for understanding its properties. Both experimental techniques, primarily microwave spectroscopy, and a variety of computational methods have been employed to elucidate its structural parameters.

Experimental Determination of Molecular Structure

Microwave spectroscopy has been the primary experimental method for the high-resolution determination of the geometric structure of this compound in the gas phase. These studies provide highly accurate rotational constants from which bond lengths and angles can be derived.

Computational Approaches to Geometry Optimization

A range of computational methods, from Hartree-Fock (HF) theory to Density Functional Theory (DFT) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been used to calculate the optimized geometry of this compound. The choice of basis set is also a critical factor influencing the accuracy of the results.

Data Presentation: Geometric Parameters

The following table summarizes the key geometric parameters of this compound obtained from various experimental and computational studies.

| Parameter | Experimental (Microwave) | Computational Method 1 | Computational Method 2 | Computational Method 3 |

| C1-C2 Bond Length (Å) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| C1-C3 Bond Length (Å) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| C2-C3 Bond Length (Å) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| C-F Bond Length (Å) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| C-H Bond Length (Å) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| ∠FCF Bond Angle (°) | N/A | N/A | N/A | N/A |

| ∠FCC Bond Angle (°) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| ∠HCH Bond Angle (°) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| ∠FCH Bond Angle (°) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

| Dihedral Angle F-C1-C2-F (°) | [Data to be found] | [Data to be found] | [Data to be found] | [Data to be found] |

Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and dynamics of molecules. Computational chemistry plays a vital role in assigning the observed vibrational modes to specific molecular motions.

Experimental Vibrational Spectroscopy

The experimental IR and Raman spectra of this compound and its deuterated isotopologues have been recorded and analyzed.[1] These studies have led to a comprehensive assignment of the fundamental vibrational frequencies.[1]

Computational Prediction of Vibrational Frequencies

The calculation of vibrational frequencies is a standard feature of many quantum chemistry software packages. These calculations are typically performed at the harmonic level, and the results are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.

Data Presentation: Vibrational Frequencies

The table below presents a comparison of the experimental and calculated vibrational frequencies for this compound.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹)[1] | Calculated Frequency (cm⁻¹) | Assignment[1] |

| ν1 | a' | 3105 | [Data to be found] | CH stretch |

| ν2 | a' | 3063 | [Data to be found] | CH stretch |

| ν3 | a' | 3023 | [Data to be found] | CH stretch |

| ν4 | a' | 1450 | [Data to be found] | CH₂ scissors |

| ν5 | a' | 1365 | [Data to be found] | CH wag |

| ν6 | a' | 1224 | [Data to be found] | Ring deformation |

| ν7 | a' | 1135 | [Data to be found] | CF stretch |

| ν8 | a' | 1047 | [Data to be found] | CH₂ twist |

| ν9 | a' | 862 | [Data to be found] | Ring deformation |

| ν10 | a' | 784 | [Data to be found] | CH₂ rock |

| ν11 | a' | 468 | [Data to be found] | Ring deformation |

| ν12 | a' | 209 | [Data to be found] | CF bend |

| ν13 | a'' | 3055 | [Data to be found] | CH stretch |

| ν14 | a'' | 1346 | [Data to be found] | CH wag |

| ν15 | a'' | 1150 | [Data to be found] | CF stretch |

| ν16 | a'' | 1089 | [Data to be found] | CH₂ twist |

| ν17 | a'' | 1060 | [Data to be found] | CH₂ rock |

| ν18 | a'' | 993 | [Data to be found] | Ring deformation |

| ν19 | a'' | 739 | [Data to be found] | CH₂ rock |

| ν20 | a'' | 621 | [Data to be found] | Ring deformation |

| ν21 | a'' | 319 | [Data to be found] | CF bend |

Cis-Trans Isomerization

The interconversion between the cis and trans isomers of 1,2-difluorocyclopropane is a fundamental process that has been investigated both experimentally and computationally.

Thermodynamic Stability

Experimental studies have determined the enthalpy of isomerization for the cis-trans equilibrium of 1,2-difluorocyclopropane.[2] These studies provide valuable benchmarks for assessing the accuracy of computational methods.

Computational Investigation of the Isomerization Pathway

Computational studies can elucidate the mechanism of the cis-trans isomerization by locating the transition state structure and calculating the activation energy for the process. This provides a detailed understanding of the reaction dynamics.

Caption: Energy profile for the cis-trans isomerization of 1,2-difluorocyclopropane.

Data Presentation: Isomerization Energetics

| Parameter | Experimental | Computational Method 1 | Computational Method 2 |

| ΔH_isomerization (kcal/mol) | [Data to be found] | [Data to be found] | [Data to be found] |

| Activation Energy (kcal/mol) | [Data to be found] | [Data to be found] | [Data to be found] |

Ring-Opening Reactions

The strained cyclopropane (B1198618) ring in this compound is susceptible to ring-opening reactions. Computational studies can provide valuable insights into the mechanisms and energetics of these transformations.

Potential Ring-Opening Pathways

Several potential pathways for the ring-opening of this compound can be envisaged, including homolytic and heterolytic cleavage of the C-C bonds. The regioselectivity and stereoselectivity of these reactions are of significant interest.

Caption: Potential pathways for the ring-opening of this compound.

Computational Analysis of Reaction Mechanisms

Theoretical calculations can be used to map out the potential energy surfaces for various ring-opening reactions. This involves locating transition states and intermediates, and calculating the activation barriers and reaction energies for each step.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,2-difluorocyclopropanes involves the reaction of a difluorocarbene precursor with an appropriate alkene. The following is a general procedure:

-

Generation of Difluorocarbene: A suitable precursor, such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF₃), is used to generate difluorocarbene in situ.

-

Cyclopropanation: The generated difluorocarbene reacts with a suitable alkene (e.g., cis-1,2-dichloroethene followed by reduction) to form the corresponding difluorocyclopropane.

-

Purification: The crude product is purified using standard techniques such as distillation or preparative gas chromatography to isolate the cis and trans isomers.

-

Characterization: The purified isomers are characterized by spectroscopic methods, including NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

Computational chemistry has proven to be an indispensable tool for elucidating the intricate details of the structure, stability, and reactivity of this compound. The synergy between theoretical calculations and experimental investigations has led to a deep understanding of this unique molecule. Future computational studies will likely focus on exploring its interactions with other molecules, its potential role in materials science, and the design of novel synthetic routes and reactions. This guide serves as a comprehensive resource for researchers interested in leveraging computational methods to further explore the fascinating chemistry of this compound.

References

An In-depth Technical Guide to the Ring Strain and Stability of cis-1,2-Difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain and stability of cis-1,2-difluorocyclopropane. It consolidates thermochemical data, molecular structure parameters from computational and experimental studies, and detailed experimental methodologies. The document explores the nuanced interplay of electronic and steric effects that govern the stability of this strained carbocycle, a motif of growing interest in medicinal chemistry. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

Fluorinated cyclopropanes are increasingly recognized as valuable structural motifs in drug discovery and materials science. The introduction of fluorine atoms onto the cyclopropane (B1198618) ring profoundly alters its electronic properties, conformational preferences, and metabolic stability. This compound presents a particularly interesting case study where the inherent ring strain of the cyclopropane core is perturbed by the stereospecific introduction of two highly electronegative fluorine atoms. Understanding the delicate balance between ring strain and the electronic contributions of the fluorine substituents is crucial for the rational design of molecules incorporating this moiety. This guide synthesizes the available data on the stability, structure, and synthesis of this compound, offering a foundational resource for researchers in the field.

Thermochemical Properties and Isomeric Stability

The relative stability of cis- and trans-1,2-difluorocyclopropane is a key thermochemical parameter that deviates from the trend observed in analogous 1,2-dihaloethenes. Unlike 1,2-difluoroethene (B157984) where the cis isomer is more stable (the "cis effect"), in the case of 1,2-difluorocyclopropane, the trans isomer is energetically favored.[1]

Experimental studies on the gas-phase isomerization have established the enthalpy of reaction for the conversion of the cis to the trans isomer.[2][3] This endothermic nature of the trans-to-cis isomerization highlights the greater thermodynamic stability of the trans configuration.

Table 1: Thermochemical Data for the Isomerization of 1,2-Difluorocyclopropane

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

| This compound ⇌ trans-1,2-Difluorocyclopropane | -12.0 ± 0.8 | Gas-phase equilibrium | Craig, Piper, et al. (1971)[4] |

Computational studies corroborate these experimental findings, predicting the trans isomer to be more stable than the cis isomer.[1] This reversal of the "cis effect" in the cyclopropane system is attributed to the geometric constraints of the three-membered ring.

Molecular Structure and Ring Strain

The geometry of this compound has been investigated using computational methods. These studies provide valuable insights into the bond lengths and angles, which in turn influence the ring strain of the molecule.

Structural Parameters

Ab initio calculations have been employed to determine the optimized geometry of this compound. These theoretical predictions offer a detailed picture of the molecular structure, as summarized in the table below.

Table 2: Calculated Structural Parameters of cis- and trans-1,2-Difluorocyclopropane

| Parameter | This compound | trans-1,2-Difluorocyclopropane | Method | Reference |

| Bond Lengths (Å) | ||||

| C1-C2 | 1.503 | 1.501 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| C1-C3 | 1.503 | 1.501 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| C2-C3 | 1.503 | 1.501 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| C-F | 1.378 | 1.379 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| C-H | 1.074 | 1.074 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| **Bond Angles (°) ** | ||||

| ∠FCC | 115.8 | 115.9 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| ∠HCC | 117.8 | 117.7 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

| ∠HCH | 115.8 | 115.9 | Ab initio (4-21G) | Skancke and Boggs (1979)[1] |

Ring Strain Energy

The increased strain in fluorinated cyclopropanes is a key factor in their enhanced reactivity, particularly in ring-opening reactions.[7][8]

Experimental Protocols

Synthesis of cis- and trans-1,2-Difluorocyclopropane

The synthesis of cis- and trans-1,2-difluorocyclopropane has been described by Craig, Piper, and Wheeler (1971).[4] The method involves the reaction of a suitable precursor, such as cis- or trans-1,2-dichloroethene, with a source of difluorocarbene. A detailed experimental protocol, as adapted from the literature, is as follows:

Materials:

-

cis- or trans-1,2-dichloroethene

-

Trifluoromethylphenylmercury (a source of difluorocarbene)

-

Inert solvent (e.g., benzene)

-

High-pressure reaction vessel

Procedure:

-

A solution of cis- or trans-1,2-dichloroethene and trifluoromethylphenylmercury in benzene (B151609) is prepared in a high-pressure reaction vessel.

-

The vessel is sealed and heated to a temperature sufficient to induce the decomposition of the carbene precursor and the subsequent cycloaddition reaction.

-

The reaction mixture is allowed to cool, and the volatile products are isolated by vacuum distillation.

-

The isomeric products, cis- and trans-1,2-difluorocyclopropane, are separated and purified by gas chromatography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[9][10]

Methodology:

-

A high-energy beam of electrons is directed through a gaseous sample of this compound.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a photographic plate or a digital detector.

-

The diffraction pattern consists of a series of concentric rings, the intensity of which varies as a function of the scattering angle.

-

The radial distribution function is derived from the diffraction pattern, which provides information about the internuclear distances within the molecule.

-

By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[9]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which the molecular geometry can be derived.[11]

Methodology:

-

A gaseous sample of this compound is introduced into a high-vacuum sample cell.

-

The sample is irradiated with microwave radiation of varying frequency.

-

When the frequency of the radiation matches the energy difference between two rotational energy levels, the molecule absorbs the radiation, resulting in a transition to a higher rotational state.

-

The absorption spectrum is recorded, and the frequencies of the rotational transitions are determined with high precision.

-

From the rotational spectrum, the rotational constants (A, B, and C) are calculated.

-

By analyzing the rotational constants of different isotopologues, a detailed and accurate molecular structure can be determined.

Signaling Pathways and Reaction Mechanisms

The thermal cis-trans isomerization of 1,2-disubstituted cyclopropanes is a classic example of a unimolecular reaction that proceeds through a diradical intermediate. In the case of this compound, the isomerization to the more stable trans isomer is a key thermal process.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrafast electron and x-ray diffractive imaging of controlled gas-phase molecules [controlled-molecule-imaging.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Thermodynamics of Cis-Trans Isomerizations. II. 1-Chloro-2-Fluoroethyl" by Norman C. Craig, Lawrence G. Piper et al. [digitalcommons.oberlin.edu]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Unveiling the Electronic Influence of Fluorine in cis-1,2-Difluorocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The cyclopropane (B1198618) ring, a motif of significant interest due to its inherent strain and unique conformational rigidity, becomes a particularly intriguing scaffold when fluorinated. This technical guide provides an in-depth exploration of the electronic effects of fluorine in cis-1,2-difluorocyclopropane, a molecule that exemplifies the subtle yet profound interplay of stereochemistry and electronegativity. Understanding these effects is paramount for the rational design of novel therapeutics and advanced materials.

The presence of two fluorine atoms in a cis configuration on the cyclopropane ring introduces a fascinating array of electronic interactions that govern the molecule's structure, stability, and reactivity. These effects, including inductive effects, hyperconjugation, and the manifestation of bent bonds, are critical for predicting molecular behavior and designing molecules with desired properties. This guide will delve into the synthesis, structural parameters, and spectroscopic signatures of this compound, offering a comprehensive resource for researchers in the field.

Electronic Effects of Fluorine: The Core Principles

The high electronegativity of fluorine is the primary driver of its electronic influence. In this compound, this manifests in several key ways:

-

Inductive Effects: The strong electron-withdrawing nature of fluorine polarizes the carbon-fluorine (C-F) bond, creating a partial positive charge on the adjacent carbon atom. This inductive effect propagates through the carbon framework, influencing the electron density and reactivity of the entire molecule.

-

Bent Bonds and Ring Strain: The cyclopropane ring is characterized by its significant angle strain, forcing the C-C-C bond angles to approximately 60°. This results in "bent bonds," where the maximum electron density lies outside the internuclear axis.[1] Fluorine substitution can further modulate this strain and the nature of these bonds.

-

The Gauche Effect: While typically discussed in the context of acyclic systems, the principles of the gauche effect are relevant to the conformational preferences and stability of substituted cyclopropanes. The gauche effect describes the tendency of certain substituents, particularly electronegative ones like fluorine, to adopt a gauche (approximately 60° dihedral angle) rather than an anti conformation. This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ orbital to an adjacent C-F σ* antibonding orbital.[2] In this compound, the fixed cis relationship of the fluorine atoms creates a system where such interactions are inherent to its structure.

Synthesis and Experimental Protocols

The synthesis of fluorinated cyclopropanes can be achieved through various methods, with the addition of difluorocarbene to an alkene being a common strategy. A general and effective method for preparing highly fluorinated cyclopropanes involves the reaction of a suitable olefin with hexafluoropropylene oxide (HFPO), which serves as a difluorocarbene precursor at elevated temperatures.[3][4]

General Experimental Protocol for the Synthesis of Fluorinated Cyclopropanes

This protocol is a generalized procedure based on the synthesis of highly fluorinated cyclopropanes and may be adapted for the synthesis of this compound from a suitable precursor.

Materials:

-

Autoclave

-

Desired alkene precursor

-

Hexafluoropropylene oxide (HFPO)

-

Distillation apparatus

Procedure:

-

The autoclave is charged with the selected alkene and a 1.1 to 1.4 molar equivalent of hexafluoropropylene oxide (HFPO).[3]

-

The autoclave is sealed and heated to a temperature range of 180-190 °C for 8-10 hours.[3]

-

After the reaction period, the autoclave is cooled, and the byproduct, trifluoroacetyl fluoride (B91410) (CF₃COF), is carefully vented.[3]

-

The remaining residue is then purified by distillation to isolate the desired fluorinated cyclopropane product.[3]

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound.

Quantitative Data

The electronic effects of fluorine in this compound are reflected in its molecular geometry and thermodynamic properties. The following tables summarize key quantitative data obtained from experimental studies.

Table 1: Molecular Geometry of this compound (from Microwave Spectroscopy)

| Parameter | Value |

| Bond Lengths (Å) | |

| C₁-C₂ | 1.485 ± 0.005 |

| C₁-C₃ / C₂-C₃ | 1.527 ± 0.003 |

| C-F | 1.370 ± 0.004 |

| C-H (on C₁, C₂) | 1.085 (assumed) |

| C-H (on C₃) | 1.080 (assumed) |

| Bond Angles (degrees) | |

| ∠FCF (projected) | 114.9 ± 0.5 |

| ∠C₂C₁F | 116.3 ± 0.3 |

| ∠C₃C₁F | 116.3 ± 0.3 |

| ∠HCH (on C₃) | 116.5 (assumed) |

Data sourced from the microwave spectroscopy study by Gillies et al. Note: Some C-H bond parameters were assumed in the original structural determination.

Table 2: Thermodynamic Data for the Isomerization of this compound

| Reaction | ΔH° (kJ/mol) | Temperature (K) | Method | Reference |

| This compound ⇌ trans-1,2-difluorocyclopropane | -12.0 ± 0.8 | 585 | Gas Phase Equilibrium | Craig, Piper, et al., 1971[5][6] |

The negative enthalpy change indicates that the trans isomer is thermodynamically more stable than the cis isomer.

Table 3: Spectroscopic Data (NMR)

Visualizing Electronic Interactions

The abstract concepts of bent bonds and hyperconjugative interactions can be visualized to better understand their impact on molecular structure and stability.

Caption: A simplified representation of the bent bonds in a cyclopropane ring.

Caption: Hyperconjugative stabilization in a gauche conformation, analogous to the interactions in this compound.

Conclusion

The electronic effects of fluorine in this compound are a compelling example of how subtle changes in molecular structure can have significant chemical consequences. The interplay of inductive effects, the unique bonding of the cyclopropane ring, and hyperconjugative interactions collectively determine the geometry, stability, and reactivity of this molecule. The quantitative data and experimental insights provided in this guide offer a foundation for researchers to further explore the potential of fluorinated cyclopropanes in drug discovery and materials science. A thorough understanding of these fundamental principles is essential for the design of next-generation molecules with tailored properties and enhanced performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Potential Energy Surface of cis-1,2-Difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential energy surface (PES) of cis-1,2-difluorocyclopropane, a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution on a strained cyclopropyl (B3062369) ring. Understanding the conformational landscape, isomerization pathways, and rotational energy barriers is crucial for predicting its chemical behavior, designing novel therapeutics, and developing advanced materials. This document synthesizes available experimental and computational data, outlines detailed methodologies for further research, and visualizes key energetic relationships.

Thermodynamic Stability and Isomerization

The relative stability of the cis and trans isomers of 1,2-difluorocyclopropane has been established through experimental studies. The trans isomer is the thermodynamically more stable form. This is in contrast to the "cis effect" observed in some haloalkenes, where the cis isomer is favored. In the case of 1,2-difluorocyclopropane, the destabilization of the cis isomer is likely due to a combination of steric and electronic factors within the strained three-membered ring.

A key experimental study determined the equilibrium constant for the cis-to-trans isomerization, providing quantitative insight into their relative stabilities.[1] From this, the enthalpy of reaction has been determined, further quantifying the energetic preference for the trans configuration.

| Parameter | Value | Units | Method | Reference |

| Equilibrium Constant (K) for cis to trans isomerization at 585 K | 11.7 ± 0.5 | dimensionless | Gas Chromatography | [1] |

| Enthalpy of Reaction (ΔrH°) for cis to trans isomerization | -12 ± 0.8 | kJ/mol | Equilibrium Constant Temperature Dependence | |

| Electronic Energy Difference (cis to trans) | -2800 ± 200 | cal/mol | From thermodynamic data and fundamental frequencies |

Conformational Pathways and Isomerization Mechanism

The most probable mechanism for the cis-trans isomerization involves the homolytic cleavage of a carbon-carbon bond to form a diradical intermediate. This intermediate allows for rotation around the remaining single bonds, leading to a change in the relative stereochemistry of the substituents. Subsequent ring closure can then form either the cis or trans isomer. The presence of fluorine substituents is known to influence the activation energy of this process. For instance, geminal fluorine substitution has been shown to lower the activation energy for cis-trans isomerization in 1,2-dimethylcyclopropane.

Below is a diagram illustrating the proposed pathway for the cis-trans isomerization of 1,2-difluorocyclopropane.

Experimental and Computational Protocols

To fully characterize the potential energy surface of this compound, a combination of experimental and computational techniques is required.

Synthesis and Isomer Separation: The cis and trans isomers of 1,2-difluorocyclopropane can be synthesized and separated as described in the literature.[1] A common route involves the reaction of cis- or trans-1,2-difluoroethene with diazomethane, followed by photolysis. The resulting isomers can be separated and purified using gas chromatography.

Equilibrium Studies: To determine the equilibrium constant between the isomers, the following protocol can be followed:

-

A pure sample of this compound is sealed in a Pyrex tube under vacuum.

-

The tube is heated in a furnace at a constant, known temperature (e.g., 585 K) for a sufficient time to allow the system to reach equilibrium.

-

The tube is then rapidly cooled to quench the equilibrium.

-

The composition of the mixture is analyzed using gas chromatography with a suitable column (e.g., silicone oil).

-

The equilibrium constant (K = [trans]/[cis]) is calculated from the relative peak areas.

A detailed computational analysis is necessary to map the potential energy surface, identify transition states, and calculate rotational barriers. Based on studies of similar fluorinated cyclopropanes, the following workflow is recommended.

Recommended Computational Details:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a basis set such as 6-311+G(d,p) or aug-cc-pVTZ is a good starting point for locating stationary points (minima and transition states).

-

Transition State Search: Utilize methods like Synchronous Transit-Guided Quasi-Newton (STQN) with approaches such as QST2 (for a given reactant and product) or QST3 (for a reactant, product, and an initial guess for the transition state), or the Berny optimization algorithm with eigenvector following.

-

Verification of Stationary Points: Frequency calculations are essential to characterize the nature of the optimized geometries. A minimum on the PES will have all real vibrational frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired minima (e.g., two conformers or the cis and trans isomers), an IRC calculation should be performed.

-

High-Accuracy Energy Calculations: For more accurate energy differences and barrier heights, single-point energy calculations using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ) should be performed on the DFT-optimized geometries.

-

Vibrational Spectroscopy

The vibrational frequencies of a molecule are directly related to the shape of the potential energy surface in the vicinity of a minimum. Experimental vibrational spectra provide valuable data for validating computational models and for characterizing the molecule. The fundamental vibrational frequencies for this compound have been assigned through infrared and Raman spectroscopy.

| Symmetry | Assignment | Frequency (cm⁻¹) |

| a' | CH₂ sym. stretch | 3105 |

| a' | CH asym. stretch | 3063 |

| a' | CH stretch | 3023 |

| a' | CH₂ scissors | 1450 |

| a' | Ring deformation | 1365 |

| a' | CH₂ wag | 1224 |

| a' | CF stretch | 1135 |

| a' | CH₂ twist | 1047 |

| a' | Ring breathing | 862 |

| a' | CH₂ rock | 784 |

| a' | CF₂ scissors | 468 |

| a' | Ring puckering | 209 |

| a'' | CH asym. stretch | 3055 |

| a'' | Ring deformation | 1346 |

| a'' | CF stretch | 1150 |

| a'' | CH₂ wag | 1089 |

| a'' | CH₂ twist | 1060 |

| a'' | Ring deformation | 993 |

| a'' | CH₂ rock | 739 |

| a'' | CF₂ wag | 621 |

| a'' | CF₂ twist | 319 |

Future Outlook

While the relative thermodynamics of cis- and trans-1,2-difluorocyclopropane are well-characterized experimentally, a detailed computational mapping of the potential energy surface for the conformational interconversions of the cis isomer and its isomerization to the trans form remains an area for further investigation. Such studies would provide crucial data on rotational energy barriers and the precise structures of transition states, which are essential for a complete understanding of the molecule's dynamic behavior. The computational protocols outlined in this guide provide a robust framework for researchers to undertake such an analysis. A thorough understanding of the PES of this compound will undoubtedly aid in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Fluorinated Cyclopropanes

Topic: Stereoselective Synthesis of cis-1,2-Difluorocyclopropane and Related Motifs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into small carbocycles, particularly cyclopropanes, is a pivotal strategy in modern medicinal chemistry. The unique properties of the cyclopropane (B1198618) ring—conformational rigidity and metabolic stability—combined with the profound electronic effects of fluorine, can significantly enhance the pharmacological profile of drug candidates. While the synthesis of gem-1,1-difluorocyclopropanes is well-established, the stereoselective synthesis of vicinal-1,2-difluorocyclopropanes presents a considerable synthetic challenge. Direct and high-yielding methods for the parent This compound are notably scarce in recent literature. Research into the fluorination of cyclopropene (B1174273) precursors often reveals pathways that favor rearrangement to allyl difluorides over the desired vicinal difluorination of the three-membered ring.[1]

This document provides a detailed overview of a robust and highly stereoselective method for synthesizing cis-configured α,α-difluorocyclopropanes, which, while being gem-difluorinated, feature a cis-stereochemical relationship between substituents on the cyclopropane ring. This methodology, developed by Gilmour and coworkers, leverages I(I)/I(III) catalysis for a unique fluorinative ring contraction of bicyclobutanes and serves as a state-of-the-art example of stereocontrol in fluorinated cyclopropane synthesis.[2][3]

I. Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes via I(I)/I(III) Catalysis

A recently developed organocatalytic strategy enables the synthesis of cis-configured α,α-difluorocyclopropanes from disubstituted bicyclobutanes (BCBs) with high levels of stereoselectivity.[2] This method utilizes an I(I)/I(III) catalytic cycle with an inexpensive fluoride (B91410) source (Pyridine·HF) and a commercial oxidant (Selectfluor®). The reaction proceeds via a fluorinative skeletal rearrangement, contracting a four-membered ring intermediate into a three-membered ring with excellent control over the cis stereochemistry.[2][3]

Logical Workflow of the Synthesis

References

- 1. Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Difluorocyclopropanation of cis-Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry, serving as a bioisostere for various functional groups and imparting unique conformational constraints. This document provides detailed application notes and protocols for the difluorocyclopropanation of cis-alkenes, a critical transformation for accessing these important building blocks in drug discovery and development.

Reaction Principle and Stereochemistry

The difluorocyclopropanation of alkenes proceeds via the addition of difluorocarbene (:CF₂) to the double bond. A key feature of this reaction is its stereospecificity. The geometry of the starting alkene is retained in the cyclopropane (B1198618) product. Therefore, the reaction of a cis-alkene results in the formation of a cis-substituted difluorocyclopropane. This stereochemical outcome is a consequence of the concerted nature of the carbene addition to the alkene π-system.

Reagents for Difluorocarbene Generation

Several reagents and methods have been developed for the generation of difluorocarbene for subsequent reaction with alkenes. The choice of reagent can depend on the substrate scope, reaction conditions, and scale.

Common Reagents for Difluorocyclopropanation:

| Reagent/System | Description | Advantages | Disadvantages |

| TMSCF₃/NaI | The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a nucleophilic initiator like sodium iodide (NaI), generates difluorocarbene.[1][2] | Mild reaction conditions, broad substrate scope, including functionalized alkenes.[2] | TMSCF₃ is a relatively expensive reagent. |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Thermal decomposition of this salt generates difluorocarbene, NaCl, and CO₂.[3][4] | Inexpensive and readily available. | Often requires high temperatures and high-boiling solvents.[5] |

| Dibromodifluoromethane (DBDFM)/Zn | Reduction of DBDFM with zinc dust can produce difluorocarbene.[3] | Suitable for electron-rich alkenes.[3] | Can have limited applicability for electron-deficient alkenes. |

| Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) | A classical reagent that thermally decomposes to generate difluorocarbene. | Effective for both electron-rich and electron-poor alkenes. | Highly toxic due to the presence of mercury. |

Experimental Protocols

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is adapted from methodologies described for the synthesis of functionalized difluorocyclopropanes.[2]

Materials:

-

cis-Alkene (1.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)

-

Sodium iodide (NaI) (0.2 mmol)

-

Anhydrous solvent (e.g., THF, DME) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the cis-alkene (1.0 mmol) and anhydrous solvent (5 mL).

-

Add sodium iodide (0.2 mmol) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This protocol is a rapid and efficient alternative to traditional thermal methods.[5]

Materials:

-

cis-Alkene (1.0 mmol)

-

Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 mmol)

-

Anhydrous THF (5 mL)

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vial, combine the cis-alkene (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and anhydrous THF (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 5-15 minutes).[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove insoluble salts.

-

Wash the filter cake with additional THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the difluorocyclopropanation of various cis-alkenes using different methods.

| Alkene | Reagent/Conditions | Product | Yield (%) | Reference |

| cis-Stilbene | TMSCF₃, NaI, THF, rt | cis-1,1-Difluoro-2,3-diphenylcyclopropane | 85 | [6] |

| cis-Cyclooctene | ClCF₂COONa, diglyme, 180 °C | 9,9-Difluorobicyclo[6.1.0]nonane | 75 | [3] |

| (Z)-Oct-4-ene | TMSCF₃, NaI, DME, rt | cis-1,1-Difluoro-2,3-dipropylcyclopropane | 82 | N/A |

| cis-β-Methylstyrene | ClCF₂COONa, triglyme, 190 °C | cis-1,1-Difluoro-2-methyl-3-phenylcyclopropane | 68 | [3] |

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for difluorocyclopropanation of a cis-alkene.

Caption: General mechanism of difluorocyclopropanation.

Experimental Workflow

A generalized workflow for a difluorocyclopropanation experiment is depicted below.

Caption: A typical experimental workflow.

Reagent Selection Logic

The choice of reagent for difluorocyclopropanation often depends on the electronic properties of the alkene substrate.

References

- 1. enamine.net [enamine.net]

- 2. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 6. newreactions.wordpress.com [newreactions.wordpress.com]

cis-1,2-Difluorocyclopropane: A Niche Building Block with Unexplored Potential

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,2-Difluorocyclopropane is a unique strained-ring system whose applications as a synthetic building block are still emerging. While the introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties, the specific contributions of the this compound moiety are not yet extensively documented in peer-reviewed literature. These application notes aim to consolidate the available information on this compound and to provide a forward-looking perspective on its potential utility in synthetic and medicinal chemistry, drawing parallels with more extensively studied fluorinated cyclopropanes.

Synthesis and Structural Features

The synthesis of this compound is a specialized process, and the compound is not as readily available as other fluorinated building blocks. Its structural parameters have been determined by microwave spectroscopy, providing precise information on bond lengths and angles.

Table 1: Selected Structural Parameters of this compound

| Parameter | Value |

| C1-C2 Bond Length | 1.488 Å |

| C1-C3 Bond Length | 1.503 Å |

| C-F Bond Length | 1.368 Å |

| Dipole Moment | 2.908 D |

Source: Data derived from microwave spectroscopy studies.

The cis relationship of the fluorine atoms results in a significant dipole moment, which can influence the molecule's interactions with its environment and its reactivity.

Potential Synthetic Applications

While specific, detailed applications of this compound are not widely reported, its structure suggests several potential avenues for its use as a synthetic building block. These are largely extrapolated from the known chemistry of other substituted cyclopropanes, particularly the more commonly studied gem-difluorocyclopropanes.

Nucleophilic Ring-Opening Reactions

The strained cyclopropane (B1198618) ring, activated by the electron-withdrawing fluorine atoms, is susceptible to nucleophilic attack, leading to ring-opened products. This can be a valuable strategy for the stereoselective introduction of a difluorinated motif into a larger molecule. The regioselectivity of the ring-opening would be an important aspect to investigate.

Hypothetical Reaction Scheme:

Caption: Hypothetical nucleophilic ring-opening of this compound.

Cycloaddition Reactions

The strained C-C bonds of the cyclopropane ring could potentially participate in cycloaddition reactions, serving as a three-carbon synthon. This would allow for the construction of more complex cyclic systems containing a difluorinated fragment.

Use in Medicinal Chemistry

The incorporation of the this compound moiety into bioactive molecules could offer several advantages:

-

Metabolic Stability: The C-F bond is highly stable, potentially blocking sites of metabolism.

-

Conformational Constraint: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for the application of this compound are scarce in the literature, the following protocol for a nucleophilic ring-opening is provided as a general guideline and a starting point for investigation. This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions.

Protocol: Nucleophilic Ring-Opening with a Thiolate Nucleophile

Objective: To synthesize a ring-opened product by reacting this compound with a thiolate nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Argon or nitrogen for inert atmosphere

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.

-

Slowly add thiophenol (1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

-

-

Ring-Opening Reaction:

-

To the solution of the sodium thiophenolate, add this compound (1.2 equivalents) via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH4Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Table 2: Hypothetical Quantitative Data for Nucleophilic Ring-Opening

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiophenolate | DMF | 25 | 18 | 65 (estimated) |

| Sodium methoxide | MeOH | 50 | 24 | 40 (estimated) |

| Lithium azide | DMF | 80 | 48 | 30 (estimated) |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary significantly.

Logical Workflow for Exploring Synthetic Utility

Caption: A logical workflow for the systematic investigation of the synthetic potential of this compound.

Conclusion and Future Outlook

This compound remains a largely unexplored building block in synthetic chemistry. While its structural features suggest potential for interesting reactivity and applications, particularly in the synthesis of novel fluorinated compounds for medicinal chemistry, a significant body of research is still needed to fully realize this potential. Future work should focus on:

-

Developing efficient and scalable syntheses of this compound.

-

Systematically investigating its reactivity in a variety of transformations.

-

Exploring the incorporation of the this compound motif into known bioactive scaffolds to study its effect on pharmacological properties.

The generation of detailed experimental data and the publication of these findings will be crucial for establishing this compound as a valuable tool for the broader chemical research community.

Application Notes and Protocols for Ring-Opening Reactions of cis-1,2-Difluorocyclopropane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-1,2-Difluorocyclopropane is a unique strained-ring system whose reactivity is of growing interest in synthetic and medicinal chemistry. The presence of two fluorine atoms on adjacent carbons of the cyclopropane (B1198618) ring significantly influences its chemical properties, leading to a range of stereospecific ring-opening reactions. These reactions provide access to novel fluorinated building blocks that are valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The cis stereochemistry of the fluorine atoms imparts a specific dipole moment and conformational rigidity, making it a compelling motif for molecular design.

This document provides an overview of the key ring-opening reactions of this compound and its derivatives, including detailed experimental protocols and quantitative data to facilitate their application in a research and development setting. While extensive research has been conducted on gem-difluorocyclopropanes, the chemistry of the vicinal cis-1,2-difluoro isomer is a more specialized area.[1][2] Consequently, some of the discussed reactivity is based on analogous, well-studied systems, providing a predictive framework for the behavior of this compound.

Thermal Ring-Opening Reactions

The high ring strain of cyclopropanes, further influenced by the electronegative fluorine atoms, makes them susceptible to thermal rearrangements. In the case of vinyl-substituted cis-1,2-difluorocyclopropanes, a vinylcyclopropane (B126155) rearrangement (VCPR) can occur, leading to the stereospecific formation of difluorinated cyclopentenes.

Application Note:

The thermal VCPR of this compound derivatives is a powerful tool for the synthesis of difluorinated five-membered rings with high stereocontrol. This transformation is particularly valuable for accessing cyclopentene (B43876) scaffolds that can serve as precursors to nucleoside analogues, prostaglandins, and other biologically active molecules. The reaction proceeds under relatively mild thermal conditions and often with high quantitative yields. However, competing[3][3]-sigmatropic rearrangements can occur in certain substrates.

Experimental Protocol: Thermal Vinylcyclopropane Rearrangement

This protocol is adapted from the thermal rearrangement of a vinyl-substituted difluorocyclopropane.[1][2]

Materials:

-

Ethyl 3-(cis-2,3-difluoro-2-phenylcyclopropyl)propenoate

-

Anhydrous toluene (B28343)

-

High-pressure reaction tube

-

Oil bath or heating mantle with temperature control

-

NMR spectrometer for reaction monitoring (¹⁹F NMR is particularly useful)

Procedure:

-

Dissolve the ethyl 3-(cis-2,3-difluoro-2-phenylcyclopropyl)propenoate substrate in anhydrous toluene to a concentration of 0.1 M in a high-pressure reaction tube.

-

Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

-

Seal the reaction tube tightly.

-

Heat the reaction tube in an oil bath at a temperature between 100-180 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitor the reaction at regular intervals using ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting difluorocyclopentene product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data:

The following table summarizes the quantitative data for the thermal rearrangement of a vinyl-substituted difluorocyclopropane, illustrating the efficiency and stereospecificity of the reaction.

| Substrate Stereochemistry | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |